molecular formula C26H26Cl5N4OPS B12796464 O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate CAS No. 6637-44-1

O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate

Cat. No.: B12796464
CAS No.: 6637-44-1
M. Wt: 650.8 g/mol
InChI Key: PPMLJVRVDYZUTE-UHFFFAOYSA-N
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Description

O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate typically involves the reaction of 2,4,5-trichlorophenol with 3-chlorophenylpiperazine in the presence of a phosphinothioate reagent. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of reduced phosphinothioate derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The presence of multiple chlorine atoms and piperazine rings enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A simpler compound with similar chlorine substitution but lacking the piperazine and phosphinothioate groups.

    3-Chlorophenylpiperazine: Contains the piperazine ring but lacks the phosphinothioate and additional chlorine substitutions.

    Phosphinothioates: A class of compounds with similar phosphorus-sulfur bonds but different organic substituents.

Uniqueness

O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is unique due to its combination of multiple chlorine atoms, piperazine rings, and phosphinothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6637-44-1

Molecular Formula

C26H26Cl5N4OPS

Molecular Weight

650.8 g/mol

IUPAC Name

bis[4-(3-chlorophenyl)piperazin-1-yl]-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane

InChI

InChI=1S/C26H26Cl5N4OPS/c27-19-3-1-5-21(15-19)32-7-11-34(12-8-32)37(38,36-26-18-24(30)23(29)17-25(26)31)35-13-9-33(10-14-35)22-6-2-4-20(28)16-22/h1-6,15-18H,7-14H2

InChI Key

PPMLJVRVDYZUTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)P(=S)(N3CCN(CC3)C4=CC(=CC=C4)Cl)OC5=CC(=C(C=C5Cl)Cl)Cl

Origin of Product

United States

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